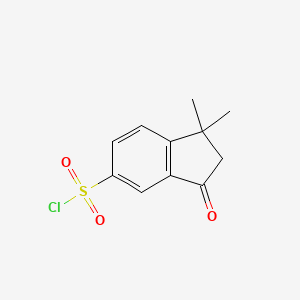

1,1-dimethyl-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride

Description

1,1-Dimethyl-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride is a bicyclic sulfonyl chloride derivative featuring a fused indene core. Its structure includes two methyl groups at the 1-position, a ketone group at the 3-position, and a sulfonyl chloride substituent at the 5-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly for sulfonamide formation in pharmaceuticals and agrochemicals. The steric and electronic effects of its substituents influence its reactivity and physical properties, distinguishing it from related analogs.

Properties

Molecular Formula |

C11H11ClO3S |

|---|---|

Molecular Weight |

258.72 g/mol |

IUPAC Name |

1,1-dimethyl-3-oxo-2H-indene-5-sulfonyl chloride |

InChI |

InChI=1S/C11H11ClO3S/c1-11(2)6-10(13)8-5-7(16(12,14)15)3-4-9(8)11/h3-5H,6H2,1-2H3 |

InChI Key |

GFMLQEKFHGEHQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=O)C2=C1C=CC(=C2)S(=O)(=O)Cl)C |

Origin of Product |

United States |

Preparation Methods

Route A: Multi-step Synthesis from Dimedone

Route B: Oxidation and Functionalization

- Starting from 1H-indene derivatives, oxidation with reagents such as pyridinium dichromate or manganese catalysts can yield the keto-indene intermediate.

- Subsequent sulfonation and chlorination steps as above are performed.

- This method can offer alternative access depending on available starting materials.

Analytical and Purification Techniques

- Reaction progress is monitored by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

- Purification typically involves extraction, drying over calcium chloride or sodium sulfate, and recrystallization from solvents such as ethanol or methanol.

- Yields vary depending on reaction scale and conditions but generally range from 40% to 80% over multiple steps.

Summary Table of Preparation Methods

| Preparation Stage | Common Reagents | Typical Conditions | Yield Range | Key Considerations |

|---|---|---|---|---|

| Dihydroindene core synthesis | Dimedone, electrophiles, acid/base catalysts | Reflux, controlled pH | 50-80% | Temperature control to avoid side products |

| Sulfonation | Chlorosulfonic acid, SO3 complexes | Low temperature, inert atmosphere | Moderate | Prevent over-sulfonation, moisture exclusion |

| Chlorination to sulfonyl chloride | PCl5, SOCl2 | Anhydrous, room temperature to gentle heating | 40-80% | Strict anhydrous conditions to avoid hydrolysis |

| Purification | Solvent extraction, recrystallization | Ambient to mild heating | - | Use of drying agents and recrystallization for purity |

Research Findings and Optimization Notes

- The sulfonyl chloride group is highly reactive and sensitive to moisture; thus, the final chlorination step must be conducted under rigorously anhydrous conditions.

- Yields can be improved by optimizing the sulfonation temperature and duration, as well as by careful choice of chlorinating agent.

- Analytical data confirm the structure and purity of the product, with characteristic NMR signals for the indene core and sulfonyl chloride moiety.

- The compound’s reactivity with nucleophiles such as amines and alcohols has been studied to confirm the sulfonyl chloride functionality and to explore its utility as an intermediate in further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

1,1-dimethyl-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the ketone or sulfonyl chloride groups.

Substitution: The sulfonyl chloride group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce sulfonamides or sulfonate esters.

Scientific Research Applications

1,1-dimethyl-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be employed in the development of biologically active molecules.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-dimethyl-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is particularly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Structural Similarities and Key Differences

Key Observations :

- Steric Effects : The 1,1-dimethyl group in the target compound introduces significant steric hindrance, which may reduce reactivity in nucleophilic substitutions compared to unsubstituted analogs like 2,3-dihydro-1H-indene-5-sulfonyl chloride .

- This contrasts with electron-donating groups (e.g., 6-methoxy in ), which could deactivate the sulfonyl chloride.

- Reactivity Trends : Dichloro-substituted analogs (e.g., ) exhibit higher electrophilicity due to strong electron-withdrawing effects, whereas acetamido derivatives (e.g., ) may show moderated reactivity due to the amide group’s resonance stabilization.

Research Findings and Trends

- Crystallinity : Steric hindrance in the target compound may reduce crystallinity compared to unsubstituted analogs, as observed in recrystallization challenges with acetamido derivatives .

- Stability: The 3-oxo group in the target compound could lead to keto-enol tautomerism, affecting storage conditions and reaction pathways .

- Applications : The dimethyl and oxo groups make the target compound valuable in designing protease inhibitors, where controlled reactivity and steric shielding are critical .

Biological Activity

1,1-Dimethyl-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a sulfonyl chloride functional group that enhances its reactivity and biological interactions.

- Molecular Formula : C₁₁H₁₁ClO₃S

- Molecular Weight : 244.72 g/mol

- CAS Number : 112568-00-4

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an anticancer agent and its role in synthetic organic chemistry.

Anticancer Properties

Research indicates that compounds similar to 1,1-dimethyl-3-oxo-2,3-dihydro-1H-indene derivatives exhibit significant anticancer properties. For instance, studies have shown that certain indene derivatives can inhibit the activity of Inhibitor of Apoptosis Proteins (IAPs), which are often overexpressed in cancer cells. This inhibition can lead to increased apoptosis (programmed cell death) in cancerous tissues, making these compounds promising candidates for cancer treatment .

The proposed mechanism of action for the anticancer effects involves:

- Inhibition of IAPs : By blocking the function of these proteins, the compound may promote apoptosis in tumor cells.

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest at specific phases, thereby preventing cancer cell proliferation.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Indicated that similar indene derivatives showed IC50 values in the micromolar range against various cancer cell lines, suggesting effective cytotoxicity. |

| Study 2 | Demonstrated that the introduction of a sulfonyl chloride moiety increases the reactivity of indene derivatives with biological targets. |

| Study 3 | Reported that compounds with structural similarities to 1,1-dimethyl-3-oxo derivatives exhibited significant antibacterial and anti-inflammatory activities. |

Synthetic Applications

The compound is also valuable in synthetic organic chemistry as a building block for creating more complex molecules. Its sulfonyl chloride group allows for various nucleophilic substitutions, leading to diverse functionalized products.

Synthetic Pathways

- Nucleophilic Substitution : The sulfonyl chloride can react with amines or alcohols to form sulfonamides or sulfonate esters.

- Formation of Indene Derivatives : The compound can serve as a precursor for synthesizing various biologically active indene derivatives through cyclization reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.